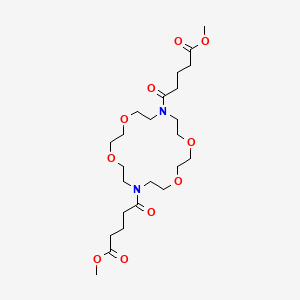
5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y] is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y] involves multiple steps, including the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . The process typically includes the installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The reaction conditions are relatively mild, allowing for high functional group tolerance .
Industrial Production Methods: . This method could potentially be adapted for the production of this compound].
Chemical Reactions Analysis
Types of Reactions: 5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y] undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s structure allows for multiple reaction sites, making it versatile in chemical synthesis.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include boronic acids, acylating agents, and silyl ethers . The reactions typically occur under mild conditions, which helps preserve the integrity of the functional groups .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the installation of PMB groups in the presence of boronic esters can lead to the formation of protected glycoside substrates .
Scientific Research Applications
5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y] has several scientific research applications. It is used in the synthesis of complex organic molecules and as a protective group in carbohydrate chemistry . The compound’s unique structure makes it valuable in drug delivery systems and the sensing and separation of carbohydrate derivatives .
Mechanism of Action
The mechanism of action for 5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y] involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in multiple pathways, including oxidative addition and transmetalation . These interactions are crucial for its role in chemical synthesis and drug delivery.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other boronic esters and tertiary butyl esters . These compounds share some structural features and functional groups with 5-[16-(4-Methoxycarbonyl-butyryl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-y].
Uniqueness: What sets this compound] apart is its combination of multiple functional groups and its ability to undergo a wide range of chemical reactions under mild conditions . This versatility makes it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C24H42N2O10 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
methyl 5-[16-(5-methoxy-5-oxopentanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-oxopentanoate |
InChI |
InChI=1S/C24H42N2O10/c1-31-23(29)7-3-5-21(27)25-9-13-33-17-19-35-15-11-26(12-16-36-20-18-34-14-10-25)22(28)6-4-8-24(30)32-2/h3-20H2,1-2H3 |
InChI Key |
PGARZSSDJNSUSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15044927.png)
![(5Z)-5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15044943.png)

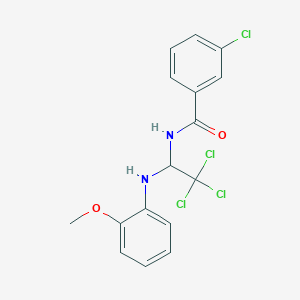

![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B15044966.png)
![2-(2-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B15044968.png)
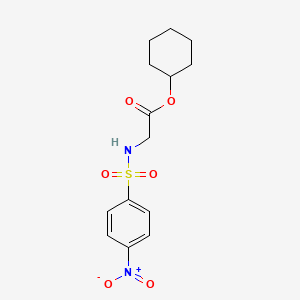
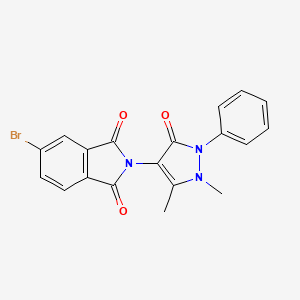

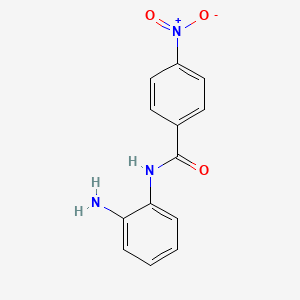
![2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B15044999.png)
![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B15045011.png)
![2-methyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15045014.png)
